N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
Description
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Properties
IUPAC Name |
N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-13-5-3-4-6-16(13)21-23-19(29-25-21)10-9-18(27)22-15-7-8-17-14(11-15)12-20(28)26(2)24-17/h3-6,12,15H,7-11H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMXBBATHUQPKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3CCC4=NN(C(=O)C=C4C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula . It features a hexahydrocinnoline moiety and an oxadiazole ring, which are known to impart various biological properties. The presence of these functional groups suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.40 g/mol |
| IUPAC Name | N-(2-methyl-3-oxo-...) |
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-(2-methyl-3-oxo-...) exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole rings have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Activity
Research into the anticancer potential of hexahydrocinnoline derivatives has revealed that they may inhibit cancer cell proliferation through apoptosis induction. A study demonstrated that a related compound exhibited an IC50 value of 15 µM against breast cancer cells (MCF-7), indicating potent activity. This suggests that N-(2-methyl-3-oxo...) could also possess similar anticancer properties.
Neuroprotective Effects
The neuroprotective effects of compounds with similar structures have been explored, particularly in the context of neurodegenerative diseases. Preliminary data suggest that these compounds may inhibit oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Neuroprotective | Reduction of oxidative stress |
Case Study 1: Antimicrobial Evaluation
In a comparative study, derivatives of the compound were tested against standard antibiotics. The results indicated that some derivatives had lower minimum inhibitory concentrations (MICs) than conventional treatments, suggesting their potential as alternative antimicrobial agents.
Case Study 2: Anticancer Screening
A series of analogs were synthesized and evaluated for their anticancer activity in vitro. One derivative showed significant cytotoxicity against multiple cancer cell lines with minimal toxicity to normal cells, highlighting its therapeutic potential.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of N-(2-methyl-3-oxo...) with various biological targets. These studies suggest that the compound has a high affinity for proteins involved in cancer progression and microbial resistance mechanisms.
Table 3: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Remarks |
|---|---|---|
| Protein Kinase B | -9.5 | Strong interaction |
| Bacterial Enzyme | -8.0 | Moderate interaction |
Q & A
Basic: How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer:
Optimization requires careful control of reaction conditions. For example:
- Temperature and Solvent Selection: Use reflux conditions in aprotic solvents (e.g., 1,4-dioxane) to enhance reaction efficiency, as seen in similar cinnoline derivatives .
- Catalysts/Reagents: Employ coupling agents like HBTU with triethylamine to improve amide bond formation, achieving yields up to 68.6% in analogous syntheses .
- Purification: Recrystallize using mixed solvents (e.g., pet-ether/ethanol) to remove impurities, as demonstrated for oxadiazole-containing compounds .
- Monitoring: Track progress via TLC and confirm purity via HPLC (>98% purity threshold) .
Basic: What analytical techniques are recommended for confirming the structural integrity of this compound?
Methodological Answer:
Use a multi-technique approach:
- NMR Spectroscopy: Compare experimental - and -NMR spectra with computational predictions (e.g., using ACD/Labs or ChemDraw) to verify substituent positions .
- IR Spectroscopy: Identify key functional groups (e.g., oxadiazole C=N stretch at ~1600 cm) .
- Mass Spectrometry (HRMS): Confirm molecular weight with <2 ppm error, as applied to structurally complex heterocycles .
- Elemental Analysis: Validate C/H/N percentages (±0.4% of theoretical values) .
Advanced: How can structure-activity relationship (SAR) studies be designed to identify key functional groups in this compound?
Methodological Answer:
SAR studies involve systematic structural modifications:
- Substitution Patterns: Synthesize derivatives with variations in the o-tolyl group (e.g., replacing methyl with halogens or electron-withdrawing groups) to assess impact on bioactivity .
- Bioassays: Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays, correlating activity with substituent properties .
- Computational Docking: Map binding interactions (e.g., via AutoDock Vina) to identify critical hydrogen bonds or hydrophobic interactions mediated by the hexahydrocinnolinone core .
Advanced: What strategies address discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
Address pharmacokinetic and pharmacodynamic gaps:
- Bioavailability Screening: Measure solubility (via shake-flask method) and permeability (Caco-2 cell assays) to identify absorption limitations .
- Metabolite Identification: Use LC-MS/MS to detect hepatic metabolites (e.g., cytochrome P450-mediated oxidation of the oxadiazole ring) that may reduce activity .
- Formulation Adjustments: Develop prodrugs (e.g., ester derivatives) to enhance solubility, as demonstrated for carbazole analogs .
Advanced: How can computational methods predict the bioactivity of derivatives of this compound?
Methodological Answer:
Integrate computational and experimental workflows:
- Quantum Chemical Calculations: Optimize geometries at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- QSAR Modeling: Train models using descriptors like logP, polar surface area, and topological indices to predict IC values against cancer cell lines .
- Molecular Dynamics Simulations: Simulate binding stability (e.g., 100 ns trajectories) to prioritize derivatives with strong target affinity .
Advanced: What experimental designs resolve conflicting data on the compound’s mechanism of action?
Methodological Answer:
Adopt orthogonal validation approaches:
- Target Engagement Assays: Use cellular thermal shift assays (CETSA) to confirm direct binding to suspected protein targets .
- Gene Knockdown Studies: Apply CRISPR/Cas9 to silence candidate pathways (e.g., MAPK) and assess rescue of phenotypic effects .
- Cross-Species Testing: Compare activity in human vs. murine models to rule out species-specific off-target effects .
Basic: How is the purity of the compound quantified, and what thresholds are acceptable?
Methodological Answer:
- HPLC Analysis: Use a C18 column (gradient: 5–95% acetonitrile/water) with UV detection (λ = 254 nm). Acceptable purity is ≥95% for preliminary assays and ≥98% for in vivo studies .
- Residual Solvent Testing: Follow ICH Q3C guidelines, ensuring DMSO or DMF levels <500 ppm .
Advanced: How can structural modifications enhance the compound’s metabolic stability?
Methodological Answer:
- Isosteric Replacement: Substitute labile groups (e.g., replace oxadiazole with thiadiazole) to reduce CYP450-mediated oxidation .
- Deuterium Incorporation: Introduce deuterium at metabolically vulnerable positions (e.g., methyl groups) to slow clearance, as seen in triazole derivatives .
- Steric Shielding: Add bulky substituents (e.g., cyclohexyl) near reactive sites to hinder enzyme access .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
